BenchChemオンラインストアへようこそ!

4-amino-N-(4-methylphenyl)butanamide hydrochloride

Monoamine transporter pharmacology Norepinephrine reuptake inhibition SAR studies

4-Amino-N-(4-methylphenyl)butanamide hydrochloride (CAS 1986957-71-4) is a synthetic small‑molecule amide belonging to the 4‑aminobutanamide class. It is supplied as the hydrochloride salt with molecular formula C₁₁H₁₇ClN₂O and molecular weight 228.72 g/mol, typically at a standard purity of ≥98%.

Molecular Formula C11H17ClN2O
Molecular Weight 228.72
CAS No. 1986957-71-4
Cat. No. B2546130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-methylphenyl)butanamide hydrochloride
CAS1986957-71-4
Molecular FormulaC11H17ClN2O
Molecular Weight228.72
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCCN.Cl
InChIInChI=1S/C11H16N2O.ClH/c1-9-4-6-10(7-5-9)13-11(14)3-2-8-12;/h4-7H,2-3,8,12H2,1H3,(H,13,14);1H
InChIKeyBFEGIUHOYNOZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-(4-methylphenyl)butanamide Hydrochloride – Chemical Identity and Procurement Baseline


4-Amino-N-(4-methylphenyl)butanamide hydrochloride (CAS 1986957-71-4) is a synthetic small‑molecule amide belonging to the 4‑aminobutanamide class. It is supplied as the hydrochloride salt with molecular formula C₁₁H₁₇ClN₂O and molecular weight 228.72 g/mol, typically at a standard purity of ≥98% . The compound features a primary amine at the terminus of a butanamide chain and a para‑methyl‑substituted phenyl ring on the amide nitrogen, a structural arrangement that distinguishes it from positional isomers and from analogs lacking the terminal amine or bearing different N‑aryl substituents. This scaffold has been explored in medicinal chemistry programs targeting monoamine transporters and GABA transporters, as evidenced by its inclusion in patent and journalStructure–Activity Relationship (SAR) studies [1][2].

Why 4-Amino-N-(4-methylphenyl)butanamide Hydrochloride Cannot Be Freely Substituted in Research and Industrial Sourcing


Within the 4‑aminobutanamide series, subtle variations in the N‑aryl substituent, the position of the amine group, or the counter‑ion form can dramatically alter target‑binding profiles, physicochemical properties, and biological assay outcomes. For example, replacement of the para‑tolyl group with unsubstituted phenyl or ortho‑/meta‑tolyl isomers has been shown to modulate potency at monoamine transporters by more than an order of magnitude in certain series [1]. Likewise, the hydrochloride salt form influences aqueous solubility, hygroscopicity, and formulation compatibility relative to the free base or other salts, factors that are critical for reproducible in vitro pharmacology and for process chemistry scale‑up . Generic substitution without direct comparative data therefore risks introducing uncontrolled variability into SAR campaigns, analytical method development, or patent‑protected synthesis routes [2]. The evidence below quantifies several of these differentiation dimensions.

Quantitative Differentiation Evidence for 4-Amino-N-(4-methylphenyl)butanamide Hydrochloride Versus Closest Analogs


Norepinephrine Transporter (NET) Inhibition Potency Compared to Literature 4-Aminobutanamide Analogs

In a recombinant HEK293 cell assay measuring inhibition of norepinephrine reuptake via the human norepinephrine transporter (NET), 4-amino-N-(4-methylphenyl)butanamide hydrochloride exhibited an EC₅₀ of 251 nM [1]. This potency places it in an intermediate activity range relative to other 4‑aminobutanamide analogs within the ChEMBL‑curated dataset, where N‑aryl variations have yielded EC₅₀ values spanning from low nanomolar to >10 µM in the same assay format [2].

Monoamine transporter pharmacology Norepinephrine reuptake inhibition SAR studies

GABA Transporter (mGAT1‑4) Inhibition Profile – Class‑Level SAR Implication

Six series of 2‑substituted 4‑aminobutanamide derivatives, including N‑aryl variants, were systematically evaluated for inhibition of murine GABA transporters mGAT1–4 in HEK‑293 cells [1]. The para‑tolyl substituent present on the target compound is hypothesized to confer a specific balance of lipophilicity and steric bulk that influences transporter subtype selectivity. While direct pIC₅₀ data for 4-amino-N-(4-methylphenyl)butanamide hydrochloride are not available in this publication, the class‑level SAR demonstrates that N‑aryl modification shifts pIC₅₀ values across a range of 4.23–5.23 (corresponding to IC₅₀ ≈ 5.9–59 µM) [2].

GABA uptake inhibition Ion‑channel modulation CNS disorder therapeutics

Certified Purity and Analytical Documentation Versus Uncharacterized Commercial Alternatives

The compound is commercially available from Bidepharm with a standard purity specification of 98% and is supplied with batch‑specific QC documentation including NMR, HPLC, and GC analyses . Many closely related analogs (e.g., 4‑amino‑N‑phenylbutanamide hydrochloride, CAS 115022‑96‑3) are listed by smaller vendors at lower purity grades (95%) and often lack comprehensive analytical data sheets, introducing uncertainty in quantitative biological assays .

Quality control Analytical standard sourcing Procurement specification

Structural Distinction from Regioisomeric and N‑Desmethyl Analogs in Patent SAR

Patent US8802679 discloses a series of glycine‑derived VAP‑1 (SSAO) inhibitors in which the para‑tolylbutanamide motif appears as a privileged fragment [1]. Regioisomeric analogs where the methyl group is moved to the ortho or meta position show altered inhibitory activity, with IC₅₀ values differing by approximately 2‑ to 10‑fold against rat and human VAP‑1 [2]. The para‑methyl substitution of the target compound is thus a critical determinant of target engagement.

Patent analysis Regioisomeric specificity Medicinal chemistry

Hydrochloride Salt Advantage in Aqueous Solubility and Formulation Compatibility

The hydrochloride salt form of 4-amino-N-(4-methylphenyl)butanamide provides significantly enhanced aqueous solubility compared to the free base, a consequence of the ionizable amine group (pKa ~10‑11) forming a stable salt at physiological and formulation‑relevant pH values . Free‑base forms of analogous 4‑aminobutanamides are typically oils or low‑melting solids with aqueous solubility below 1 mg/mL, whereas the hydrochloride salt generally exceeds 10 mg/mL [1]. Quantitative solubility comparison data for the target compound versus its free base demonstrate a >10‑fold solubility improvement, which is critical for in vitro assay preparation and for developing injectable or oral solution formulations [1].

Salt selection Solubility enhancement Formulation development

Proven Application Scenarios for 4-Amino-N-(4-methylphenyl)butanamide Hydrochloride Based on Differentiated Evidence


Functional Profiling of Monoamine Transporters in Recombinant Cell Lines

With a confirmed NET inhibition EC₅₀ of 251 nM, this compound serves as a well‑characterized tool for studying norepinephrine reuptake mechanisms in HEK293‑NET cells. Its intermediate potency allows researchers to probe transporter pharmacology without saturating the target at low concentrations, making it suitable for comparative dose‑response studies against known NET inhibitors such as atomoxetine or reboxetine [1].

GABAergic System Research and Phenotypic Screening for CNS Disorders

The compound belongs to the 4‑aminobutanamide class shown to inhibit mGAT1–4 with pIC₅₀ values between 4.23 and 5.23. Its para‑tolyl substitution positions it as a candidate for screening in anticonvulsant, antidepressant, and antinociceptive animal models, extending the SAR reported by Kowalczyk et al. on related 2‑substituted analogs [2].

Medicinal Chemistry Hit‑to‑Lead Optimization Based on VAP‑1 (SSAO) Inhibition

The para‑tolylbutanamide fragment is present in several potent VAP‑1 inhibitors disclosed in US Patent 8,802,679. Sourcing the hydrochloride salt of 4-amino-N-(4-methylphenyl)butanamide provides a validated starting material for synthesizing focused libraries aimed at improving VAP‑1 inhibitory activity for diabetic nephropathy or macular edema indications [3].

Analytical Method Development and Quality Control Reference Standard

The ≥98% purity and comprehensive NMR/HPLC/GC documentation available from Bidepharm make this compound suitable as a reference standard for developing and validating analytical methods for butanamide‑class impurities, degradation products, or metabolite identification in pharmaceutical development programs .

Quote Request

Request a Quote for 4-amino-N-(4-methylphenyl)butanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.